5-Bromo-3-formyl-2-hydroxybenzoic acid
Overview
Description
5-Bromo-3-formyl-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H5BrO4 and a molecular weight of 245.03 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a formyl group, and a hydroxyl group on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formyl-2-hydroxybenzoic acid can be achieved through various methods. One common approach involves the bromination of 3-formyl-2-hydroxybenzoic acid. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and utilizing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-formyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 5-Bromo-2-hydroxy-3-carboxybenzoic acid.
Reduction: 5-Bromo-3-hydroxymethyl-2-hydroxybenzoic acid.
Substitution: 5-Methoxy-3-formyl-2-hydroxybenzoic acid.
Scientific Research Applications
5-Bromo-3-formyl-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-formyl-2-hydroxybenzoic acid depends on its interaction with specific molecular targets. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The hydroxyl group can engage in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the formyl group.
3-Bromo-5-hydroxybenzoic acid: Similar structure but with different positions of the bromine and hydroxyl groups.
5-Bromo-2-furoic acid: Contains a furan ring instead of a benzene ring.
Uniqueness
5-Bromo-3-formyl-2-hydroxybenzoic acid is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-bromo-3-formyl-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-1-4(3-10)7(11)6(2-5)8(12)13/h1-3,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIOXDIHGGRKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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